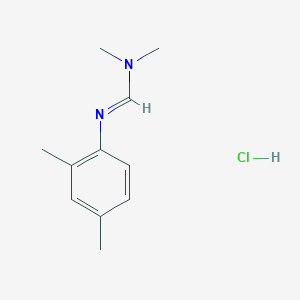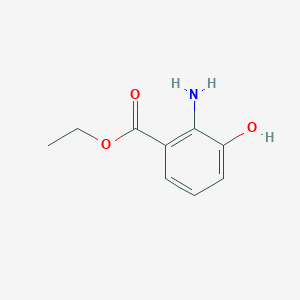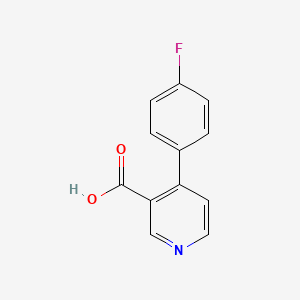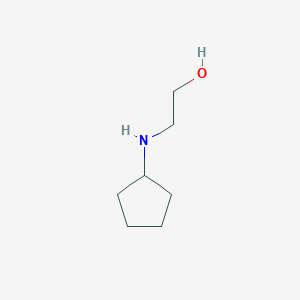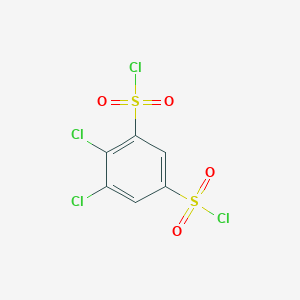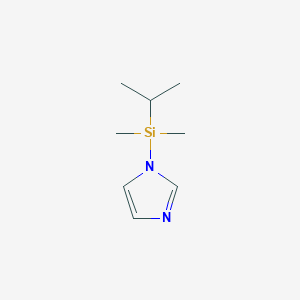
Dimethylisopropylsilylimidazole
Overview
Description
Dimethylisopropylsilylimidazole is a chemical compound with the molecular formula C8H16N2Si. It is known for its role as a silylating agent, which is used to introduce silyl groups into molecules. This compound is particularly valuable in organic synthesis due to its ability to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylisopropylsilylimidazole can be synthesized through the reaction of imidazole with dimethylisopropylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The process involves the nucleophilic attack of the imidazole nitrogen on the silicon atom of the chlorosilane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethylisopropylsilylimidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the silyl group is transferred to other nucleophiles.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and silanol.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane to prevent premature hydrolysis.
Major Products:
Silylated Derivatives: The primary products of reactions involving this compound are silylated derivatives of the nucleophiles used.
Scientific Research Applications
Dimethylisopropylsilylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis.
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylisopropylsilylimidazole involves the formation of a covalent bond between the silicon atom and the nucleophile. This bond formation is facilitated by the nucleophilic attack of the imidazole nitrogen on the silicon atom. The resulting silylated product is stable under a variety of conditions, making it useful for protecting functional groups during chemical reactions.
Comparison with Similar Compounds
Trimethylsilylimidazole: Another silylating agent with similar applications but different steric and electronic properties.
Triisopropylsilylimidazole: Offers greater steric hindrance, making it suitable for selective silylation.
Tert-Butyldimethylsilylimidazole: Known for its stability and resistance to hydrolysis.
Uniqueness: Dimethylisopropylsilylimidazole is unique due to its balance of steric hindrance and reactivity. It provides effective protection for functional groups while being relatively easy to remove under mild conditions.
Properties
IUPAC Name |
imidazol-1-yl-dimethyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2Si/c1-8(2)11(3,4)10-6-5-9-7-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUUDCWEKWOMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81452-04-2 | |
| Record name | 1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethylisopropylsilylimidazole in the analysis of pregnenolone and dehydroepiandrosterone?
A1: this compound is used as a derivatizing agent in the gas chromatography-mass spectrometry (GC-MS) analysis of pregnenolone and dehydroepiandrosterone []. Derivatization modifies the chemical structure of the target analytes, in this case, by replacing active hydrogens with a silyl group. This modification improves their volatility and thermal stability, making them more suitable for analysis by GC-MS.
Q2: Can you elaborate on the specific application of this method in the study mentioned?
A2: The study aimed to determine the concentrations of pregnenolone and dehydroepiandrosterone in the brains of control and acutely stressed rats []. After extracting the steroids from brain tissue, the researchers derivatized them with this compound to form silyl ether derivatives. This derivatization step was crucial for the subsequent analysis using GC-MS-MS, allowing for accurate quantification of these steroids in the complex brain matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
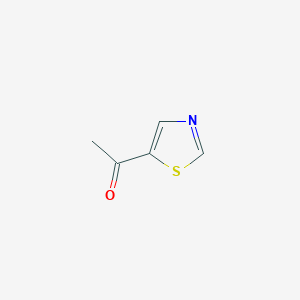
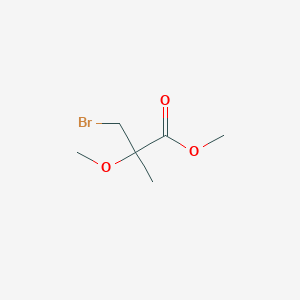
![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

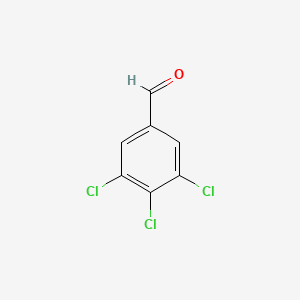

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
